molecular formula C10H14N2S B3025247 1,1-Dimethyl-3-(4-methylphenyl)thiourea CAS No. 2741-13-1

1,1-Dimethyl-3-(4-methylphenyl)thiourea

Cat. No.: B3025247
CAS No.: 2741-13-1
M. Wt: 194.3 g/mol
InChI Key: NVFPKSLOJQQWMO-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(4-methylphenyl)thiourea is a useful research compound. Its molecular formula is C10H14N2S and its molecular weight is 194.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1,1-Dimethyl-3-(4-methylphenyl)thiourea, a derivative of thiourea, has been found to interact with several targets. It has been shown to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion, neurotransmission, and more .

Mode of Action

The compound’s interaction with its targets leads to inhibition of these enzymes. For instance, it inhibits the action of α-amylase and α-glucosidase, enzymes that are involved in the breakdown of complex carbohydrates into simple sugars . By inhibiting these enzymes, the compound can potentially slow down the digestion of carbohydrates, which could be beneficial in managing conditions like diabetes .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase affects the carbohydrate digestion pathway. Normally, α-amylase breaks down polysaccharides into oligosaccharides and disaccharides, which are further hydrolyzed by α-glucosidase into glucose molecules . By inhibiting these enzymes, this compound can disrupt this pathway, leading to reduced glucose absorption .

Pharmacokinetics

The compound’s ability to inhibit key enzymes both in vitro and in vivo suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of key enzymes involved in carbohydrate digestion and neurotransmission . This can lead to reduced glucose absorption and altered neurotransmitter levels, which could have potential therapeutic implications .

Biochemical Analysis

Biochemical Properties

1,1-Dimethyl-3-(4-methylphenyl)thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission . Additionally, this compound interacts with glucose-6-phosphatase, an enzyme involved in glucose metabolism . These interactions are primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes through hydrogen bonding and van der Waals interactions, leading to enzyme inhibition . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can inhibit specific enzymes without causing significant adverse effects . At high doses, it can lead to toxicity, including liver damage and alterations in hematological parameters . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit glucose-6-phosphatase, affecting glucose metabolism and energy production . Additionally, it can modulate the activity of other metabolic enzymes, leading to changes in the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . Its localization in these compartments allows it to interact with key biomolecules and exert its biological effects .

Properties

IUPAC Name

1,1-dimethyl-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-8-4-6-9(7-5-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFPKSLOJQQWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351746
Record name 1,1-dimethyl-3-(4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2741-13-1
Record name NSC202126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-dimethyl-3-(4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHYL-3-(PARA-TOLYL)-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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